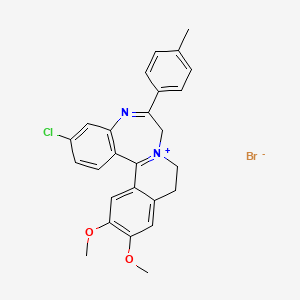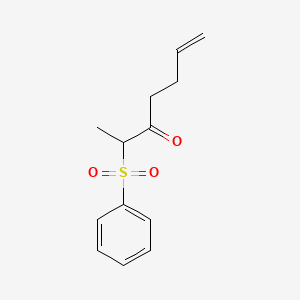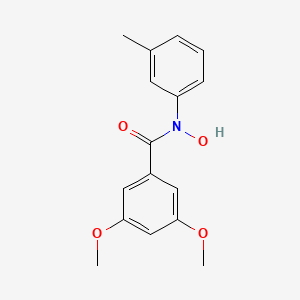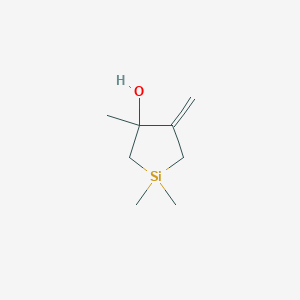
1,1,3-Trimethyl-4-methylidenesilolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3-Trimethyl-4-methylidenesilolan-3-ol is a chemical compound belonging to the class of organosilicon compounds It is characterized by the presence of a silacyclopentane ring with three methyl groups and a methylene group attached to the silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trimethyl-4-methylidenesilolan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of trimethylchlorosilane with an appropriate organolithium reagent, followed by hydrolysis to yield the desired product. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,1,3-Trimethyl-4-methylidenesilolan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The methyl and methylene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce various organosilicon compounds with different functional groups.
科学的研究の応用
1,1,3-Trimethyl-4-methylidenesilolan-3-ol has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of 1,1,3-Trimethyl-4-methylidenesilolan-3-ol involves its interaction with various molecular targets and pathways. The compound’s silicon atom can form stable bonds with other elements, allowing it to participate in a wide range of chemical reactions. Its effects are mediated through the formation of reactive intermediates and the stabilization of transition states in chemical processes.
類似化合物との比較
Similar Compounds
Silacyclopentan-3-ol, 1,1,3-trimethyl-4-methylene-: This compound shares a similar silacyclopentane ring structure but differs in the positioning of the methylene group.
Tetramethyldisiloxane: Another organosilicon compound with different functional groups and applications.
Uniqueness
1,1,3-Trimethyl-4-methylidenesilolan-3-ol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and stability. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
82763-90-4 |
|---|---|
分子式 |
C8H16OSi |
分子量 |
156.30 g/mol |
IUPAC名 |
1,1,3-trimethyl-4-methylidenesilolan-3-ol |
InChI |
InChI=1S/C8H16OSi/c1-7-5-10(3,4)6-8(7,2)9/h9H,1,5-6H2,2-4H3 |
InChIキー |
JZGLQQWLPMJLLC-UHFFFAOYSA-N |
正規SMILES |
CC1(C[Si](CC1=C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


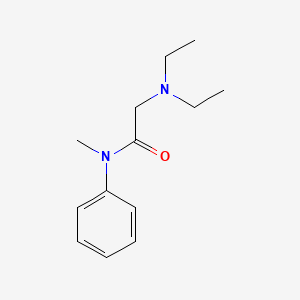
![2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14433433.png)
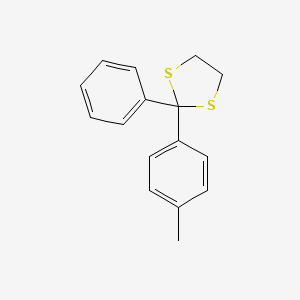
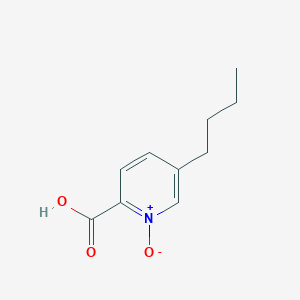
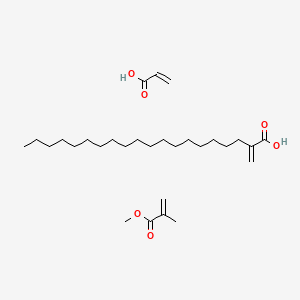
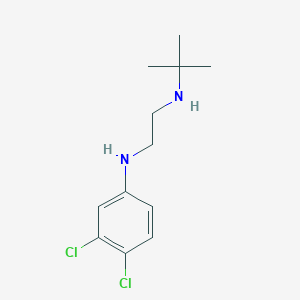
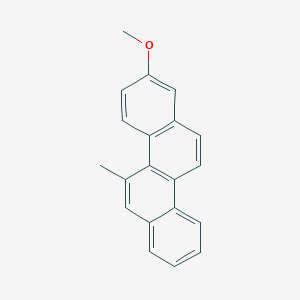
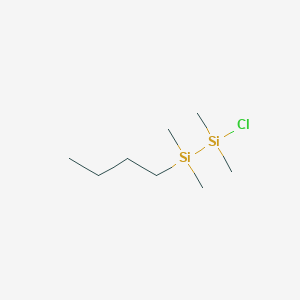
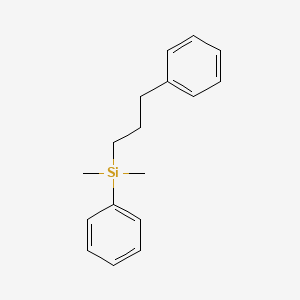
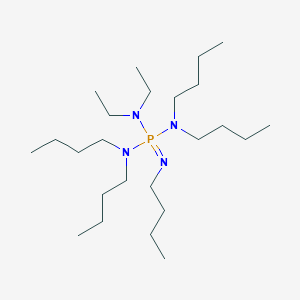
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-phenylacetamide](/img/structure/B14433488.png)
